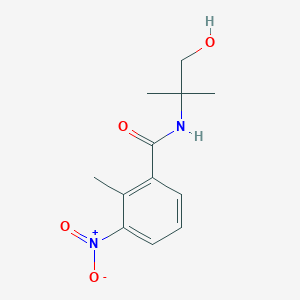

N-(2-羟基-1,1-二甲基乙基)-2-甲基-3-硝基苯甲酰胺

描述

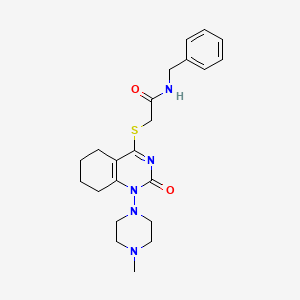

“N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” is a chemical compound that has been synthesized for research purposes . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis

The structure of “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” was determined and confirmed by X-ray analysis . Unfortunately, the exact details of the molecular structure are not available in the sources I found.Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process involves the transformation of inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .科学研究应用

Organic Synthesis

The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This process is a part of organic synthesis, which is a sub-discipline of chemistry that focuses on the construction of organic compounds using organic reactions .

Bidentate Directing Groups

The compound possesses an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This is significant in the field of organic chemistry, where directing groups are used to control the regiochemistry of reactions .

C–H Bond Functionalization

The compound plays a role in C–H bond functionalization . This process transforms inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .

Chelation Assistance

The compound promotes the formation of cyclometallated complexes via chelation-assistance . This sets the stage for C–H bond functionalization . Chelation assistance is a strategy used in organic chemistry to increase the reactivity of a substrate towards a desired reaction .

X-ray Structure Determination

The structure of the compound was determined and confirmed by X-ray analysis . X-ray structure determination is a technique used in chemistry to determine the atomic and molecular structure of a crystal .

Antibacterial and Antifungal Properties

Although there’s no direct evidence for “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide”, its N-heterocyclic analogues of 28-O-Methyl Betulinate have shown antibacterial and antifungal properties . This suggests potential applications in the development of new antimicrobial agents .

属性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZSIMYPOXRICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

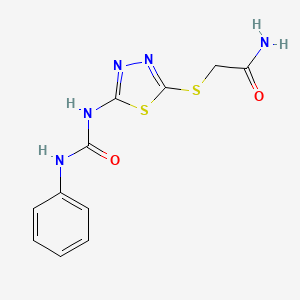

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)